1-(叔丁氧基)-4-硝基苯

描述

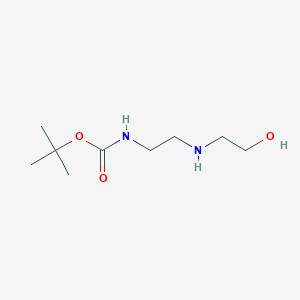

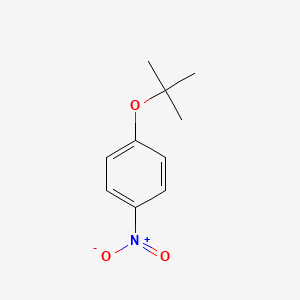

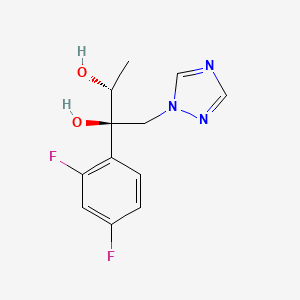

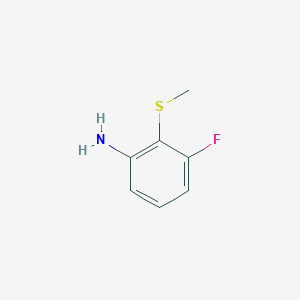

The compound 1-(tert-Butoxy)-4-nitrobenzene is a nitro aromatic ether that can be synthesized through various chemical reactions. It is characterized by the presence of a tert-butoxy group and a nitro group attached to a benzene ring. The compound's molecular structure and physical properties are influenced by these functional groups, which also dictate its reactivity and potential applications in chemical synthesis.

Synthesis Analysis

The synthesis of 1-(tert-Butoxy)-4-nitrobenzene involves the reaction of 4-nitrophenol with n-butyl bromide in the presence of aqueous potassium carbonate. This reaction is catalyzed by a multi-site phase-transfer catalyst (MPTC) and is enhanced by ultrasound irradiation, which increases the reaction rate compared to conventional methods . The use of ultrasound in synthesis is a novel approach that can improve efficiency and yield.

Molecular Structure Analysis

The molecular structure of compounds related to 1-(tert-Butoxy)-4-nitrobenzene, such as those with tert-butyl groups attached to a benzene ring, can exhibit significant steric hindrance. This steric effect can influence the molecular conformation and reactivity. For example, in the case of 2,4,6-tri-tert-butylnitrosobenzene, the steric hindrance affects the types of products formed during deoxygenation reactions . The molecular structure of such compounds is crucial in determining their chemical behavior.

Chemical Reactions Analysis

The chemical reactivity of 1-(tert-Butoxy)-4-nitrobenzene and its derivatives is largely determined by the presence of the nitro and tert-butoxy groups. Nitration reactions of related compounds, such as 1,2-di-tert-butylbenzene, result in the formation of various nitro derivatives, indicating that the position of the tert-butyl groups can direct the nitration to specific positions on the benzene ring . The presence of the tert-butoxy group in 1-(tert-Butoxy)-4-nitrobenzene is expected to similarly influence its reactivity in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(tert-Butoxy)-4-nitrobenzene are not directly discussed in the provided papers. However, the properties of similar compounds can provide insights. For instance, the solid-state structure of p-tert-butylcalix arene with nitrobenzene guests shows that the nitro group can induce a symmetry-reducing distortion in the host compound, affecting the physical properties of the inclusion compound . The tert-butoxy group is also likely to influence the physical properties of 1-(tert-Butoxy)-4-nitrobenzene, such as solubility and melting point, due to its bulky size and the oxygen atom's ability to engage in hydrogen bonding.

科学研究应用

超声波增强合成:像1-丁氧基-4-硝基苯这样的化合物的制备,与1-(叔丁氧基)-4-硝基苯密切相关,可以在辅助超声波条件下显着增强。哈里库马尔和拉真德兰(2014年)展示了这种方法,利用多位点相转移催化,在超声辐照下显示出改善的效率和反应动力学(Harikumar & Rajendran, 2014)。

高级分子结构:藤田等人(1996年)对类似于1-(叔丁氧基)-4-硝基苯的化合物进行了研究,如2,4-二甲氧基-1,3,5-苯三基三(N-叔丁基亚硝基)。这些结构对于理解复杂分子系统的行为至关重要(Fujita et al., 1996)。

宿主-客体化学和杯芳烃:布劳尔、恩赖特和里普米斯特(1997年)探讨了硝基苯衍生物,包括类似于1-(叔丁氧基)-4-硝基苯的化合物,如何与对叔丁基杯[4]芳烃相互作用。这些研究有助于理解宿主-客体化学的动态和这些相互作用的结构影响(布劳尔、恩赖特和里普米斯特,1997年)。

有机盐的凝胶性质:萨胡等人(2012年)的研究表明,从类似于叔丁氧羰基的化合物衍生的简单有机盐可以形成具有模塑性、承载性和自愈性等性质的超分子凝胶。这些发现在材料科学中具有潜在应用,特别是在承受应力的环境中(Sahoo et al., 2012)。

聚酰胺合成:萧、杨和陈(2000年)探讨了使用4-叔丁基邻苯二酚衍生物合成聚酰胺,其结构类似于1-(叔丁氧基)-4-硝基苯。他们的研究为开发适用于各种工业应用的非晶态、热稳定聚酰胺提供了见解(Hsiao, Yang, & Chen, 2000)。

作用机制

Target of Action

Compounds with tert-butoxy groups, such as tert-butoxycarbonyl-protected amino acids, have been found to interact with receptor-type tyrosine-protein phosphatase beta .

Mode of Action

Tert-butoxy groups are known to exhibit unique reactivity patterns due to their bulky nature . They can act as strong bases, attacking targets that are easily accessible, but may struggle with targets that require navigation through a narrow opening . This steric sensitivity can influence the compound’s interactions with its targets.

Biochemical Pathways

The tert-butyl group has been found to have implications in various biosynthetic and biodegradation pathways .

Pharmacokinetics

The tert-butoxy group is known to influence the solubility and reactivity of compounds, which could impact their bioavailability .

Result of Action

Compounds with tert-butoxy groups are known to exhibit unique reactivity patterns, which could influence their biological effects .

Action Environment

The action, efficacy, and stability of 1-(tert-Butoxy)-4-nitrobenzene can be influenced by various environmental factors. For instance, the reactivity of tert-butoxy groups can be affected by the presence of other functional groups, the pH of the environment, and the temperature .

属性

IUPAC Name |

1-[(2-methylpropan-2-yl)oxy]-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(2,3)14-9-6-4-8(5-7-9)11(12)13/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQGIOEFHXBODQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70449225 | |

| Record name | 1-TERT-BUTOXY-4-NITROBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2109-72-0 | |

| Record name | 1-(1,1-Dimethylethoxy)-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2109-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-TERT-BUTOXY-4-NITROBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B1278378.png)